molecular formula C19H17N5O B14216030 n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea CAS No. 827318-43-4

n-Benzyl-n'-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea

Cat. No.: B14216030
CAS No.: 827318-43-4
M. Wt: 331.4 g/mol
InChI Key: ZDHVRKCOIJJBGI-UHFFFAOYSA-N
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Description

n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is a synthetic organic compound that features a unique structure combining a benzyl group, a pyrazole ring, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea typically involves multi-step organic reactions. One common method includes the condensation of pyrazole-4-carbaldehyde with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air conditions . This reaction yields the intermediate 2-(1h-pyrazol-4-yl)-1h-benzimidazole, which can then be further reacted with benzyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea has several scientific research applications:

Mechanism of Action

The mechanism of action of n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea involves its interaction with molecular targets such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-benzimidazol-5-yl]urea
  • n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-3-yl]urea
  • n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-7-yl]urea

Uniqueness

n-Benzyl-n’-[2-(1h-pyrazol-4-yl)-1h-indol-5-yl]urea is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This compound’s ability to selectively inhibit certain kinases makes it a valuable tool in medicinal chemistry research .

Properties

CAS No.

827318-43-4

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-benzyl-3-[2-(1H-pyrazol-4-yl)-1H-indol-5-yl]urea

InChI

InChI=1S/C19H17N5O/c25-19(20-10-13-4-2-1-3-5-13)23-16-6-7-17-14(8-16)9-18(24-17)15-11-21-22-12-15/h1-9,11-12,24H,10H2,(H,21,22)(H2,20,23,25)

InChI Key

ZDHVRKCOIJJBGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NC2=CC3=C(C=C2)NC(=C3)C4=CNN=C4

Origin of Product

United States

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